3-(Methylthio)-1,2-propanediol

Vue d'ensemble

Description

3-(Methylthio)-1,2-propanediol (MMP) is a sulfur-containing compound that is commonly found in various foods, such as soy sauce, cheese, and fermented vegetables. MMP has gained attention in recent years due to its potential health benefits and scientific research applications.

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

3-Methylthio-1-propanol (3-Met) is an important flavor compound in various alcoholic beverages such as Baijiu and Huangjiu . It’s necessary to maintain the content of 3-Met in these alcoholic beverages .

Methods of Application or Experimental Procedures

In one study, yeast strains from the Baijiu brewing environment were analyzed to obtain yeast with high-yield 3-Met . The optimal fermentation conditions for 3-Met production by this yeast were obtained through single-factor designs, Plackett–Burman test, steepest ascent path design and response surface methodology .

Results or Outcomes

When the glucose concentration was 60 g/L, yeast extract concentration was 0.8 g/L, L-methionine concentration was 3.8 g/L, initial pH was 4, incubation time was 63 h, inoculum size was 1.6%, shaking speed was 150 rpm, loading volume was 50 mL/250 mL, and temperature was 26 °C, the content of 3-Met produced by S. cerevisiae Y03401 reached a high level of 3.66 g/L .

Application in Food Flavoring

Specific Scientific Field

Summary of the Application

3-(Methylthio)propionaldehyde, which can be derived from 3-(Methylthio)-1,2-propanediol, is used as a food flavor for making baked food, spices, soft drinks, and candy .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Nematicidal Activity

Specific Scientific Field

Summary of the Application

3-(Methylthio)propionic acid, which can be derived from 3-(Methylthio)-1,2-propanediol, exhibits high nematicidal activity against the root knot nematode Meloidogyne incognita .

Methods of Application or Experimental Procedures

In a study, volatile organic compounds (VOCs) produced by Bacillus thuringiensis Berliner strain NBIN-863 were identified using solid-phase microextraction and gas chromatography–mass spectrometry . The nematicidal activity of 3-(methylthio)propionic acid was detected .

Results or Outcomes

3-(methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-(methylthio)propionic acid for 24 h increased to 69.93% . Furthermore, 3-(methylthio)propionic acid also exhibited an inhibitory effect on the egg-hatching of M. incognita .

Food Flavoring

Specific Scientific Field

Summary of the Application

3-(Methylthio)propionaldehyde, also widely known as methional, is used as a food flavor for making baked food, spices, soft drinks, and candy . It has a powerful, highly pervasive aroma of cooked potatoes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The uses of this chemical are myriad and range from the more obvious vegetable and savory applications to a wide range of non-savory products, and can be especially effective at surprisingly low dose rates .

Attraction of Nematodes

Specific Scientific Field

Summary of the Application

3-(Methylthio)propionic acid, which can be derived from 3-(Methylthio)-1,2-propanediol, was found to be highly attractive to the root knot nematode Meloidogyne incognita .

Methods of Application or Experimental Procedures

In a study, chemotaxis assays were used to determine the attractiveness of 3-(methylthio)propionic acid to M. incognita .

Results or Outcomes

The application of 3-(methylthio)propionic acid in pot experiments resulted in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 .

Flavoring in Vegetable and Grain Products

Specific Scientific Field

Summary of the Application

3-(Methylthio)propionaldehyde, also known as methional, is used in a wide range of flavor profiles, including vegetable and grain flavors . It has a powerful, highly pervasive aroma of cooked potatoes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The uses of this chemical are myriad and range from the more obvious vegetable and savory applications to a wide range of non-savory products, and can be especially effective at surprisingly low dose rates .

Propriétés

IUPAC Name |

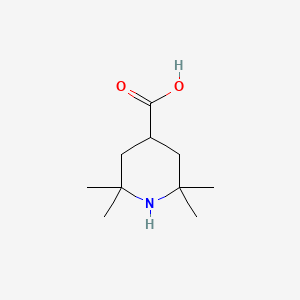

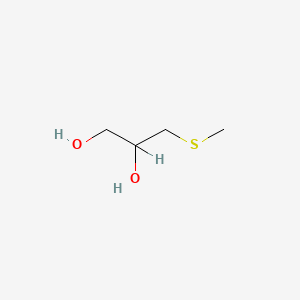

3-methylsulfanylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIHXPKPLPKPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

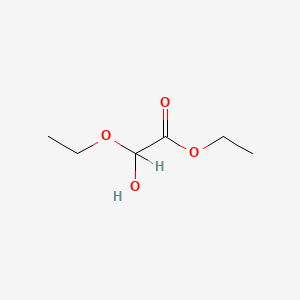

CSCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945205 | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-1,2-propanediol | |

CAS RN |

22551-26-4 | |

| Record name | 3-(Methylthio)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22551-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022551264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.